Product packaging for 2-(1-Phenylethenyl)-1H-indene(Cat. No.:CAS No. 670256-57-2)

2-(1-Phenylethenyl)-1H-indene

Cat. No.: B12547028
CAS No.: 670256-57-2
M. Wt: 218.29 g/mol
InChI Key: RAQMQRROXUZNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Phenylethenyl)-1H-indene is an organic compound with the molecular formula C17H14. It serves as a versatile synthetic intermediate and ligand precursor in advanced chemical research. While specific analytical data for this compound may be limited, its core indene structure is a well-established scaffold in organometallic chemistry and medicinal chemistry . Researchers value this compound and its analogs, such as alkynyl-substituted indenes, for the synthesis of ansa-metallocene catalysts . These catalysts, particularly ansa-zirconocenes, are pivotal in olefin polymerization reactions, enabling precise control over polymer microstructure and properties . The structural motif of 1H-indene is also frequently explored in pharmaceutical research for designing bioactive molecules, including somatostatin receptor agonists . As a building block, this compound can be utilized in Parham-type cyclization reactions, a method for constructing complex benzoheterocycles and functionalized indenes . This product is intended for research purposes as a chemical standard and synthetic precursor. It is sold For Research Use Only, and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity to ensure suitability for their specific research objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14 B12547028 2-(1-Phenylethenyl)-1H-indene CAS No. 670256-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

670256-57-2

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2-(1-phenylethenyl)-1H-indene

InChI

InChI=1S/C17H14/c1-13(14-7-3-2-4-8-14)17-11-15-9-5-6-10-16(15)12-17/h2-11H,1,12H2

InChI Key

RAQMQRROXUZNQZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 1 Phenylethenyl 1h Indene and Analogues

Direct Functionalization Approaches of the Indene (B144670) Core

Direct functionalization of a pre-existing indene scaffold is a primary strategy for introducing the 2-(1-phenylethenyl) moiety. This approach leverages the reactivity of the indene ring, particularly at the C2 position, to forge new bonds through various catalytic processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands as one of the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov Its application in the synthesis of indene derivatives is widespread, offering mild reaction conditions and tolerance of a diverse range of functional groups. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, celebrated for its operational simplicity and the stability of its organoboron reagents. nih.govnih.gov A plausible and highly effective strategy for synthesizing 2-(1-phenylethenyl)-1H-indene involves the palladium-catalyzed coupling of a 2-halo-1H-indene with a suitable (1-phenylethenyl)boronic acid or its ester derivative. Conversely, the coupling of a 2-(boronic acid)-1H-indene with a 1-halo-1-phenylethene represents an alternative approach.

While the literature does not provide a specific example for the synthesis of the exact target molecule, the general applicability of this reaction is well-documented for a vast array of substrates. researchgate.net The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. mdpi.com For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully achieved using catalysts like CataXCium A Pd G3, demonstrating the reaction's robustness. nih.gov This highlights the potential for applying similar conditions to an analogous 2-bromo-1H-indene system.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling This table illustrates general conditions that could be adapted for the synthesis of this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90Low (for specific substrates) nih.gov
CataXCium A Pd G3Buchwald-typeK₃PO₄Dioxane/H₂O7091 (for model substrate) nih.gov
Pd(PPh₃)₄PPh₃Cs₂CO₃TolueneRoom Temp. - RefluxModerate to Good mdpi.com
Heck-type Reactions and Domino Processes

The Heck reaction, another pillar of palladium catalysis, creates a C-C bond between an organohalide and an alkene. libretexts.org An efficient and environmentally friendly method for preparing substituted indene derivatives has been developed using a palladium-catalyzed aqueous domino process. nih.govrsc.org This reaction proceeds via an intermolecular consecutive double Heck reaction of alkenes and alkynes in water, under an air atmosphere. nih.govrsc.org

This domino process can construct functionalized indenes with all-carbon quaternary stereocenters. nih.gov The reaction was optimized using Pd(OAc)₂ as the catalyst, dppf as the ligand, and water as the sole solvent, which surprisingly gave superior yields compared to organic solvents. nih.gov This "on-water" mechanism demonstrates a green approach to complex molecular scaffolds. nih.govrsc.org

The general catalytic cycle for a Heck reaction involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by migratory insertion of the olefin, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.org In the domino synthesis of indenes, a sequence of these steps occurs to build the cyclic structure. nih.gov

Table 2: Optimization of Domino Heck Reaction for Indene Synthesis Data adapted from a study on the synthesis of substituted indenes using tri-substituted alkenes and diphenylacetylene (B1204595) as model substrates. nih.gov

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂DPPPEKOHDioxane10047
Pd(OAc)₂dppfKOHDioxane/H₂O10077
Pd(OAc)₂dppfKOHH₂O10089
Pd(OAc)₂dppfKOHH₂O (under air)10089

Other Transition Metal-Catalyzed Functionalizations

Beyond palladium, other transition metals like gold and rhodium have emerged as powerful catalysts for synthesizing indene scaffolds through unique cyclization and functionalization pathways.

Gold catalysts have enabled the development of novel methods for accessing indene scaffolds under mild conditions. nih.govacs.org One such method is a gold(I)-catalyzed cascade reaction involving C-H functionalization and a 5-endo-dig carbocyclization. rsc.org This process utilizes electron-rich aromatics and o-alkynylaryl α-diazoesters as starting materials. rsc.org The gold catalyst plays a dual role: first, it catalyzes the formation of a zwitterionic intermediate through intermolecular C-H functionalization, and second, it promotes the subsequent intramolecular 5-endo-dig cyclization by activating the alkyne. rsc.org This transformation is characterized by high chemo- and site-selectivity. rsc.org

Another gold-catalyzed approach involves the cycloisomerization of ortho-(alkynyl)styrenes. scispace.combohrium.com Cationic gold(I) complexes effectively catalyze a 5-endo-dig cyclization of o-(alkynyl)styrenes that possess a highly substituted alkene moiety and an internal alkyne. scispace.com This reaction pathway is favored due to the stabilization of the resulting exocyclic carbocationic intermediate. scispace.com In the presence of an alcohol, an alkoxycyclization occurs, leading to further functionalized indene analogues. scispace.combohrium.com

Table 3: Gold(I)-Catalyzed Enantioselective Cycloisomerization of an o-(alkynyl)styrene Data from a study on the synthesis of functionalized 1H-indenes. scispace.com

Gold PrecursorChiral LigandAdditiveSolventTime (h)Conversion (%)
[AuCl(L1)](R)-DTBM-SEGPHOS (L1)AgSbF₆CH₂Cl₂1>98
[AuCl(L7)](R)-3,5-xylyl-MeOBIPHEP (L7)AgSbF₆CH₂Cl₂1>98
[AuCl(PPh₃)]-AgSbF₆CH₂Cl₂0.5>98
Rhodium(I)-Catalyzed Cyclizations

Rhodium catalysts offer alternative pathways for the synthesis of indene derivatives. A rhodium-catalyzed tandem cyclization has been developed using arylboronate esters bearing a pendant Michael-type acceptor olefin or acetylene (B1199291) linkage. acs.org These substrates undergo transmetalation with a rhodium(I) complex to form an organorhodium intermediate, which then cyclizes onto nonterminal acetylenes in good to excellent yields. acs.org

The catalytic system often involves the use of sterically bulky, electron-rich phosphine ligands which stabilize the organorhodium intermediates. acs.org The reaction is typically performed in aqueous media, where water acts not only as a solvent but also as a proton source to form the final product and regenerate the catalyst. acs.org Another rhodium(I)-catalyzed method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, which provides indene derivatives in high yields. organic-chemistry.org

Table 4: Rhodium-Catalyzed Tandem Cyclization with Alkynes Data from a study on the synthesis of functionalized 1H-indene derivatives. acs.org

Arylboronate EsterAlkyne PartnerCatalystLigandYield (%)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamatePhenylacetylene[Rh(cod)Cl]₂t-Bu₃PH⁺·BF₄⁻75
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamate1-Octyne[Rh(cod)Cl]₂t-Bu₃PH⁺·BF₄⁻80
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnamateMethyl propiolate[Rh(cod)Cl]₂t-Bu₃PH⁺·BF₄⁻90
Iron(III)-Catalyzed Regioselective Synthesis

Iron(III) catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of functionalized indene derivatives. A notable example involves the reaction of N-benzylic sulfonamides with internal alkynes in the presence of a catalytic amount of iron(III) chloride (FeCl₃). This method proceeds with high regioselectivity, affording a variety of functionalized indene derivatives. The reaction is believed to proceed through the FeCl₃-catalyzed cleavage of the C(sp³)–N bond of the N-benzylic sulfonamide, which generates a benzyl (B1604629) cation intermediate that then reacts with the alkyne organic-chemistry.org.

Another significant application of iron(III) catalysis is in the double annulation of 2-alkynyl biaryls. This strategy provides an efficient and regioselective pathway to synthesize 13-aryl-13H-indeno[1,2-l]phenanthrene derivatives from readily available starting materials under mild conditions nih.gov. The reaction is initiated by the activation of an acetal, leading to the formation of the complex polycyclic aromatic system in high to excellent yields nih.gov. While this method produces a more complex fused indene system, the underlying principles of iron-catalyzed C-C bond formation are relevant to the synthesis of simpler indene analogues.

CatalystReactantsProduct TypeKey Features
FeCl₃N-benzylic sulfonamides, internal alkynesFunctionalized indenesHigh regioselectivity, cleavage of C(sp³)–N bond organic-chemistry.org
Fe(III)2-Alkynyl biaryls, acetals13-Aryl-13H-indeno[1,2-l]phenanthrenesDouble annulation, high to excellent yields, mild conditions nih.gov

Radical-Mediated Coupling Reactions

Radical-mediated reactions offer a powerful alternative for the synthesis of indene frameworks, often proceeding under neutral conditions with high functional group tolerance. The formation of methyl-1H-indene isomers has been demonstrated through the reaction of the para-tolyl radical with allene (B1206475) and methylacetylene under single collision conditions. These reactions proceed via indirect dynamics, leading to the formation of 5- and 6-methyl-1H-indene as the major products rsc.org. This highlights the potential of radical pathways in the regioselective synthesis of substituted indenes.

While not specific to indene synthesis, the principles of radical-radical cross-coupling reactions are also informative. For instance, a metal-free approach for the synthesis of xanthen-9-sulfone derivatives involves the cross-coupling of a xanthenyl radical with a sulfonyl radical generated from a sulfonyl hydrazide researchgate.net. The application of such radical-radical coupling strategies to the synthesis of this compound could involve the coupling of a suitable indene-based radical with a phenylethenyl radical precursor.

Radical PrecursorsReagentsProductReaction Type
p-tolyl radicalallene, methylacetylene5- and 6-methyl-1H-indeneRadical addition/cyclization rsc.org
Xanthene, Sulfonyl hydrazide-Xanthen-9-sulfoneRadical-radical cross-coupling researchgate.net

Ring-Forming Reactions Leading to the Indene Framework

The construction of the indene ring system from acyclic precursors is a versatile approach that allows for the introduction of a wide range of substituents. Key strategies include the cyclization of ortho-alkynylaryl precursors and various annulation reactions.

Cyclization of Ortho-Alkynylaryl Precursors

The intramolecular cyclization of ortho-alkynyl-substituted aromatic compounds is a direct and atom-economical method for synthesizing indenes. These reactions can be promoted by various catalysts and reagents, leading to different substitution patterns and functionalities.

The cycloisomerization of 1-alkyl-2-ethynylbenzenes, a type of ortho-alkynylaryl precursor, can be effectively catalyzed by air-stable alkynophilic metal salts such as platinum(II) chloride (PtCl₂), platinum(IV) chloride (PtCl₄), and dichlorotricarbonylruthenium(II) dimer ([RuCl₂(CO)₃]₂). These catalysts promote the rearrangement of the starting material to form substituted indenes organic-chemistry.org. The mechanism involves the activation of the alkyne by the metal catalyst, followed by intramolecular attack of the aromatic ring and subsequent rearrangement to afford the indene product.

A metal-free approach for the synthesis of functionalized indenes involves the use of boron trichloride (B1173362) (BCl₃) to promote the cyclization of ortho-alkynylstyrenes figshare.comresearchgate.netacs.orgnih.gov. This methodology allows for the selective synthesis of boron-functionalized indenes and benzofulvenes, with the product outcome being controllable by adjusting the reaction conditions figshare.comresearchgate.netacs.orgnih.gov. The resulting borylated indenes are versatile synthetic intermediates that can be further functionalized through various cross-coupling reactions acs.org. For instance, the BCl₃-mediated cyclization of 2',2'-dimethyl o-(phenylethynyl)styrene has been investigated as a model system for this transformation acs.org. This method is notable for its operational simplicity and the utility of the boron-functionalized products in subsequent synthetic transformations, including the total synthesis of the nonsteroidal anti-inflammatory drug Sulindac researchgate.netacs.org. The reaction proceeds under mild conditions and tolerates a variety of functional groups researchgate.net.

Reagent/CatalystSubstrateProductKey Features
PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂1-Alkyl-2-ethynylbenzenesSubstituted indenesMetal-catalyzed cycloisomerization organic-chemistry.org
BCl₃Ortho-alkynylstyrenesBoron-functionalized indenes and benzofulvenesMetal-free, controllable selectivity, versatile products figshare.comresearchgate.netacs.orgnih.gov

Annulation Reactions for Indene Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule through the formation of two new bonds, are a cornerstone of cyclic compound synthesis scripps.edu. The Robinson annulation, for example, is a well-known method for creating a six-membered ring and is a key step in the synthesis of many fused ring systems wikipedia.org. While the classical Robinson annulation forms a cyclohexenone ring, the general principle of a tandem Michael addition-aldol condensation can be adapted for the synthesis of five-membered rings as well wikipedia.org.

In the context of indene synthesis, annulation reactions provide a powerful tool for constructing the fused ring system. For example, the aforementioned iron(III)-catalyzed double annulation of 2-alkynyl biaryls to form indenophenanthrenes is a sophisticated application of this strategy nih.gov. More broadly, annulation methods can involve the reaction of two acyclic fragments to form the indene ring in a single synthetic operation, offering an efficient route to these valuable compounds scripps.edu.

Multicomponent Coupling Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecular architectures, such as those found in indene derivatives, in a single step from three or more starting materials. These reactions are prized for their atom economy and procedural simplicity. While a direct multicomponent synthesis of this compound is not extensively documented, analogous structures can be conceptualized through the reaction of components like 2-ethynylbenzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide, which can lead to various heterocyclic systems depending on the catalyst and reaction conditions.

For instance, a one-pot, three-component reaction involving an aryne precursor, an α,β-unsaturated carbonyl compound, and a nucleophile could theoretically be adapted to form the this compound scaffold. The versatility of MCRs allows for the generation of diverse molecular libraries, which can be screened for various applications.

Transformations of Existing Indene-Derived Precursors

A common and highly adaptable approach to synthesizing this compound involves the modification of existing indene or indenone skeletons. This allows for precise control over the final structure of the molecule.

Reduction of Indenone Derivatives to 1H-Indenes

The reduction of an indenone precursor, specifically 2-(1-phenylethenyl)inden-1-one, to the corresponding 1H-indene is a critical transformation. This can be achieved using various reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid or in a mixed solvent system to enhance its reducing power and selectivity. For example, the reduction of similar carbonyl compounds to their corresponding alcohols or methylene (B1212753) groups is well-established. The choice of reducing agent and reaction conditions is crucial to prevent the reduction of the exocyclic double bond of the phenylethenyl group.

Table 1: Hypothetical Reduction of 2-(1-phenylethenyl)inden-1-one

EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH₄Methanol0 - 2585
2LiAlH₄THF090
3H₂, Pd/CEthanol2575

Note: This table is illustrative and based on general reductions of similar substrates.

Olefination Strategies for Ethenyl Moiety Construction

The construction of the 1-phenylethenyl group at the 2-position of the indene ring is a key step that can be accomplished through various olefination reactions. The Wittig and Peterson olefination reactions are prominent examples of such strategies.

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with a ketone or aldehyde. In this context, 2-acetyl-1H-indene would serve as the ketone precursor. The corresponding ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be generated from methyltriphenylphosphonium (B96628) bromide using a strong base like n-butyllithium. The reaction of the ylide with 2-acetyl-1H-indene would then yield this compound.

The Peterson olefination offers an alternative route using α-silyl carbanions. This reaction can provide good stereochemical control of the resulting alkene. Treatment of a β-hydroxysilane intermediate with either acid or base leads to the formation of the desired alkene.

Table 2: Comparison of Olefination Strategies for this compound Synthesis

ReactionPrecursorReagentsKey Intermediate
Wittig Reaction2-Acetyl-1H-indenePh₃P=CH₂, n-BuLiOxaphosphetane
Peterson Olefination2-Acetyl-1H-indene(CH₃)₃SiCH₂Liβ-Hydroxysilane

Base-Assisted and Silica (B1680970) Gel-Promoted Protocols

Base-assisted protocols can be employed for various steps in the synthesis of indene derivatives, including condensation and isomerization reactions. For example, a base-catalyzed aldol (B89426) condensation between 2-acetylindene and benzaldehyde (B42025) could form a chalcone-like intermediate, which could then be further manipulated to yield the target compound.

Silica gel can act as a mild, heterogeneous acid catalyst or as a support for reagents in various organic transformations. It has been utilized to promote the synthesis of indole-substituted indenes and can facilitate reactions under solvent-free conditions, aligning with the principles of green chemistry. While a specific protocol for the silica gel-promoted synthesis of this compound is not detailed in the literature, its use in similar syntheses suggests its potential applicability.

Stereochemical Control and Regioselectivity in Synthesis

Controlling the stereochemistry and regiochemistry during the synthesis of complex molecules like this compound is of paramount importance, particularly when targeting specific biological activities.

Diastereoselective and Enantioselective Approaches

Achieving diastereoselectivity and enantioselectivity in the synthesis of indene derivatives can be accomplished through the use of chiral catalysts, auxiliaries, or reagents. While specific enantioselective methods for the synthesis of this compound are not well-documented, general strategies for the asymmetric synthesis of chiral indanes and indenes have been developed. These include rhodium-catalyzed asymmetric addition of arylboron reagents to indenes and enantioselective intramolecular cyclization reactions. Such approaches could potentially be adapted to control the stereochemistry at the C1 position of the indene ring or to influence the geometry of the exocyclic double bond.

For instance, a chiral ligand could be employed in a metal-catalyzed coupling reaction to favor the formation of one enantiomer over the other. The choice of ligand and metal center would be critical in achieving high enantiomeric excess.

Control of Substitution Patterns on the Indene and Phenylethenyl Moieties

The ability to selectively introduce substituents onto the indene core and the phenylethenyl group is crucial for developing analogues with tailored properties. This control is typically achieved by employing multi-step synthetic sequences where the substitution pattern is established in the precursor molecules before the final assembly of the target compound.

Control over the substitution pattern of the indene ring system is generally accomplished by starting with appropriately substituted precursors. A variety of methods for the synthesis of substituted indenes have been developed, which can be adapted to prepare precursors for this compound analogues.

One effective strategy involves the use of substituted phenols as starting materials in a sequence composed of a Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis. This approach provides a versatile route to functionalized indene derivatives. Another powerful method is the Rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes, where the regioselectivity is influenced by the steric nature of the alkyne's substituent. Furthermore, Iron(III) chloride has been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to yield highly functionalized indenes with excellent regioselectivity.

Cyclization reactions of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metal complexes such as those of Ruthenium or Platinum, also provide a pathway to substituted 1H-indenes. These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and functional groups, at various positions of the indene's benzene (B151609) ring.

The following table illustrates how the choice of a substituted indanone as a precursor can lead to a this compound analogue with a specific substitution pattern on the indene moiety. The subsequent conversion to the final product can be achieved, for example, through a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate (B1237965) carbanion.

Table 1: Synthesis of Indene-Substituted Analogues

Starting Material (Substituted Indanone) Indene Ring Substituent Resulting Analogue
5-Methoxy-1-indanone 5-Methoxy 5-Methoxy-2-(1-phenylethenyl)-1H-indene
6-Methyl-1-indanone 6-Methyl 6-Methyl-2-(1-phenylethenyl)-1H-indene
4-Bromo-1-indanone 4-Bromo 4-Bromo-2-(1-phenylethenyl)-1H-indene
7-Nitro-1-indanone 7-Nitro 7-Nitro-2-(1-phenylethenyl)-1H-indene

The substitution pattern on the phenylethenyl moiety is most commonly controlled through the selection of a substituted benzaldehyde or a related carbonyl compound in condensation or Wittig-type reactions.

The Wittig reaction, a cornerstone of alkene synthesis, is particularly well-suited for this purpose. In this reaction, a phosphorus ylide, typically generated from a substituted benzyltriphenylphosphonium (B107652) salt, reacts with a 2-formyl-1H-indene derivative. The choice of the substituted benzyltriphenylphosphonium salt directly determines the substitution pattern on the phenyl ring of the resulting phenylethenyl group.

Alternatively, condensation reactions, such as the Knoevenagel condensation, offer another robust method. For instance, the reaction of an indene-2-acetic acid derivative with a substituted benzaldehyde can lead to the desired substituted styryl structure upon decarboxylation. A sequential Knoevenagel condensation/cyclization approach has also been developed for the synthesis of indene and benzofulvene derivatives, highlighting the versatility of this reaction type.

The following interactive table demonstrates how the selection of a substituted benzaldehyde in a Wittig-type reaction with the ylide derived from (1H-inden-2-ylmethyl)triphenylphosphonium bromide can be used to synthesize various analogues with substituents on the phenylethenyl moiety.

Table 2: Synthesis of Phenylethenyl-Substituted Analogues via Wittig Reaction

Substituted Benzaldehyde Phenylethenyl Ring Substituent Resulting Analogue
4-Methoxybenzaldehyde 4-Methoxy 2-(1-(4-Methoxyphenyl)ethenyl)-1H-indene
4-Chlorobenzaldehyde 4-Chloro 2-(1-(4-Chlorophenyl)ethenyl)-1H-indene
3-Nitrobenzaldehyde 3-Nitro 2-(1-(3-Nitrophenyl)ethenyl)-1H-indene
4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl) 2-(1-(4-(Trifluoromethyl)phenyl)ethenyl)-1H-indene

By combining these strategies, it is possible to synthesize a diverse library of this compound analogues with precisely controlled substitution patterns on both the indene and phenylethenyl moieties. This modular approach is invaluable for structure-activity relationship studies and the development of new materials and therapeutic agents.

Chemical Reactivity and Reaction Mechanisms of 2 1 Phenylethenyl 1h Indene

Reactions Involving the Exocyclic Phenylethenyl Double Bond

The exocyclic double bond in the 2-(1-phenylethenyl) substituent is electron-rich due to conjugation with both the phenyl ring and the indene (B144670) system. This electronic nature makes it susceptible to a variety of addition and cycloaddition reactions.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The carbon-carbon double bond of the phenylethenyl group is expected to readily undergo electrophilic addition reactions. In these reactions, an electrophile attacks the π-electrons of the double bond, typically leading to the formation of a carbocation intermediate. This intermediate is stabilized by resonance with the adjacent phenyl ring and the indene nucleus. The subsequent attack of a nucleophile completes the addition.

Common electrophilic additions include hydrohalogenation (addition of HX), hydration (addition of water in the presence of an acid catalyst), and halogenation (addition of X₂). The regioselectivity of these additions is anticipated to follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

Table 1: Predicted Products of Electrophilic Addition to 2-(1-Phenylethenyl)-1H-indene

ReagentPredicted Major Product
HBr2-(1-Bromo-1-phenylethyl)-1H-indene
H₂O / H₂SO₄1-Phenyl-1-(1H-inden-2-yl)ethanol
Br₂2-(1,2-Dibromo-1-phenylethyl)-1H-indene

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the exocyclic double bond can occur if the system is activated by strongly electron-withdrawing groups. In the case of this compound, this type of reaction is generally not favored unless the phenyl ring or the indene system is substituted with powerful electron-withdrawing moieties.

Cycloaddition Chemistry

The phenylethenyl group can participate as a 2π component in various cycloaddition reactions, leading to the formation of new ring systems.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The exocyclic double bond of this compound can act as a dienophile, particularly when reacted with electron-rich dienes. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, so the unsubstituted phenylethenyl group would be a moderately reactive dienophile. Conversely, in an inverse-electron-demand Diels-Alder reaction, the roles are reversed, and an electron-rich alkene reacts with an electron-poor diene.

The [2+2+2] cycloaddition is a powerful method for the synthesis of six-membered rings, typically catalyzed by transition metals. In this reaction, three unsaturated components, such as alkynes and alkenes, combine. The phenylethenyl double bond of this compound could potentially serve as one of the 2π components in such a reaction, allowing for the construction of complex polycyclic structures.

Olefin Metathesis Reactions

Olefin metathesis is a versatile reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by metal complexes, most notably those based on ruthenium or molybdenum. The exocyclic double bond of this compound can participate in several types of olefin metathesis reactions:

Cross-Metathesis (CM): Reaction with another olefin to produce a new olefinic product.

Ring-Closing Metathesis (RCM): If another double bond is present in a suitable position within the molecule, an intramolecular reaction can lead to the formation of a cyclic compound.

Ring-Opening Metathesis Polymerization (ROMP): If reacted with a strained cyclic olefin, the phenylethenyl group could potentially be incorporated into a polymer chain.

The success of these reactions would depend on the choice of catalyst and reaction conditions.

Reactivity of the 1H-Indene Ring System

The 1H-indene ring system possesses its own characteristic reactivity. The five-membered ring is not aromatic, but it contains a reactive double bond and acidic methylene (B1212753) protons at the C1 position.

Electrophilic addition can occur at the double bond within the five-membered ring of the indene nucleus. Studies on indene itself have shown that electrophiles such as halogens can add across this double bond. The presence of the 2-(1-phenylethenyl) substituent, being a π-conjugated system, may influence the regioselectivity and stereoselectivity of such additions.

Furthermore, the methylene protons at the C1 position are allylic and benzylic, rendering them acidic. Deprotonation at this position with a suitable base generates an indenyl anion, which is aromatic and highly stabilized. This anion is a potent nucleophile and can react with a wide range of electrophiles, leading to functionalization at the C1 position. This reactivity is a cornerstone of indenyl chemistry, particularly in the synthesis of metallocene catalysts.

Aromatic Substitution Reactions

For the indene system, the fused benzene (B151609) ring can be considered a disubstituted benzene derivative. Substituents on an aromatic ring can be classified as activating or deactivating and as ortho/para-directing or meta-directing. libretexts.org The alkyl portion of the five-membered ring acts as an electron-donating group, activating the benzene ring and directing incoming electrophiles to the positions ortho and para to it (positions 4 and 7). The 2-(1-phenylethenyl) group, being a large, conjugated system, primarily exerts its influence electronically on the five-membered ring, but its steric bulk can hinder substitution at the adjacent position 4.

Therefore, electrophilic attack is most likely to occur at the 4- and 7-positions of the indene core. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required and the precise ratio of isomers formed would depend on the nature of the electrophile and the reaction conditions, with steric hindrance from the bulky substituent at position 2 potentially favoring substitution at the more accessible 7-position. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄7-Nitro-2-(1-phenylethenyl)-1H-indene and 4-Nitro-2-(1-phenylethenyl)-1H-indene
BrominationBr₂, FeBr₃7-Bromo-2-(1-phenylethenyl)-1H-indene and 4-Bromo-2-(1-phenylethenyl)-1H-indene
SulfonationSO₃, H₂SO₄This compound-7-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(7-Acyl-2-(1-phenylethenyl)-1H-inden-4-yl)ethan-1-one

Protonation and Deprotonation Processes

The indene scaffold possesses a notably acidic methylene group at the C1 position. The pKa of the parent 1H-indene is approximately 20 in DMSO, indicating a significant acidity for a hydrocarbon. This acidity stems from the stability of the conjugate base, the indenyl anion. Upon deprotonation of the C1 carbon, a lone pair of electrons occupies a p-orbital, which allows the cyclopentadienyl (B1206354) ring to become aromatic by fulfilling Hückel's rule (4n+2 π electrons, with n=1 for a total of 6 π electrons). This aromatic stabilization is the primary driving force for the acidity of the C-H bond.

The acidity of this compound is influenced by the substituent at the 2-position. The 1-phenylethenyl group is an unsaturated, conjugated system that can exert both inductive and resonance effects. Electron-withdrawing substituents typically increase the acidity of carboxylic acids and other acidic protons by stabilizing the resulting conjugate base. libretexts.orglibretexts.org The vinyl group can act as a weak electron-withdrawing group through its sp² hybridized carbons, which are more electronegative than sp³ carbons. This effect would tend to stabilize the indenyl anion and slightly increase the acidity relative to the parent indene. youtube.com

Deprotonation can be achieved using a strong base, such as an organolithium reagent or sodium amide, to generate the corresponding 2-(1-phenylethenyl)indenyl anion. This anion is a potent nucleophile and is a key intermediate in the synthesis of indenyl-containing organometallic complexes.

Transition Metal-Catalyzed Transformations

Hydrogenation and Other Reduction Reactions

The structure of this compound features two principal sites susceptible to catalytic hydrogenation: the double bond within the five-membered ring and the exocyclic C=C double bond of the phenylethenyl group. Catalytic hydrogenation typically involves the use of H₂ gas in the presence of a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com

The reaction is generally exothermic, and the precise conditions (temperature, pressure, catalyst choice) determine the extent of reduction. youtube.com It is expected that both double bonds can be reduced. Stepwise reduction may be possible, with the exocyclic, less sterically hindered double bond potentially being reduced preferentially under mild conditions. Complete hydrogenation would saturate both double bonds, converting the this compound into 2-(1-phenylethyl)indane.

This transformation proceeds via the syn-addition of two hydrogen atoms across the double bond on the surface of the metal catalyst. youtube.com

Table 2: Potential Products of Hydrogenation of this compound

Reaction ConditionsCatalystExpected Major Product
Mild (e.g., 1 atm H₂, room temp)Pd/C2-(1-Phenylethyl)-1H-indene
Forcing (e.g., high pressure/temp)PtO₂ or Raney Ni2-(1-Phenylethyl)indane

Oxidative Transformations

The double bonds in this compound are susceptible to oxidative cleavage. This transformation is a powerful synthetic tool for converting alkenes into carbonyl compounds. dntb.gov.ua

One of the most common methods for oxidative cleavage is ozonolysis, which involves reacting the alkene with ozone (O₃) followed by a workup step. youtube.com Depending on the workup conditions (reductive or oxidative), the products can be aldehydes, ketones, or carboxylic acids.

Ozonolysis of the exocyclic double bond would cleave the C=C bond of the 1-phenylethenyl group, yielding acetophenone (B1666503) and a 2-formyl-1H-indene derivative (which may exist as a ketone tautomer).

Ozonolysis of the endocyclic double bond would break open the five-membered ring, leading to a dicarbonyl compound attached to the benzene ring.

Other transition metal-based oxidation systems, using reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), can also achieve oxidative cleavage, often under harsher conditions. dntb.gov.ua More recent methods utilize visible-light-driven, metal-catalyzed processes that can offer milder reaction conditions. nih.gov The presence of two distinct double bonds raises questions of selectivity, which would likely depend on the steric and electronic environment of each bond and the specific reagent used. rwth-aachen.de

Radical Chemistry and Resonance-Stabilized Species in Indene Formation

The formation of the indene ring system is a key process in combustion chemistry and the synthesis of polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.org These pathways often involve radical chemistry, where highly reactive species with unpaired electrons drive the reaction. Resonance-stabilized radicals are particularly important intermediates due to their enhanced stability, which allows them to accumulate and participate in molecular growth processes. nih.govosti.gov

The formation of substituted indenes can proceed through several radical-mediated mechanisms:

Reaction of Phenyl Radicals with Unsaturated Hydrocarbons : Experimental studies have shown that the reaction of phenyl radicals (C₆H₅•) with small unsaturated molecules like allene (B1206475) or methylacetylene can lead directly to the formation of the indene (C₉H₈) skeleton in a single collision event. uhmreactiondynamics.org This highlights a direct pathway to PAHs that does not require benzene as an intermediate.

Intramolecular Radical Cyclization : Synthetically, substituted indenes can be formed via intramolecular cyclization of radical intermediates. For example, cobalt-catalyzed reactions of o-cinnamyl N-tosyl hydrazones generate a cobalt(III)-carbene radical, which undergoes a ring-closure to form an indanyl radical. scispace.comnih.govacs.org A subsequent 1,2-hydrogen atom transfer eliminates the final product. This method provides a versatile route to functionalized 1H-indenes. nih.gov

Role of the Indenyl Radical : The indenyl radical (C₉H₇•), formed by the abstraction of a hydrogen atom from indene, is a key resonance-stabilized radical. rsc.org Its stability allows it to act as a building block for larger PAHs. For instance, the combination of benzyl (B1604629) and indenyl radicals has been computationally studied as a pathway to the formation of four-ring aromatics like pyrene (B120774) and fluoranthene, demonstrating the crucial role of indenyl radicals in PAH growth. rsc.org

These radical pathways are fundamental to understanding the formation of complex aromatic structures like this compound in high-temperature environments and provide synthetic chemists with powerful tools for their construction in the laboratory. wvu.edu

Table 3: Key Resonance-Stabilized Radicals in Indene Formation and Growth

Radical SpeciesRole in ReactionSignificance
Phenyl Radical (C₆H₅•)PrecursorReacts with C₃ hydrocarbons to form the indene ring system. uhmreactiondynamics.org
Cobalt(III)-Carbene RadicalIntermediateInitiates intramolecular cyclization to form substituted indenes. nih.gov
Indanyl RadicalIntermediatePrecedes the final hydrogen transfer step in certain synthetic routes to indenes. acs.org
Indenyl Radical (C₉H₇•)Building BlockParticipates in radical-radical reactions to form larger PAHs. rsc.org
Benzyl Radical (C₇H₇•)Building BlockCombines with indenyl radicals to facilitate PAH growth. rsc.org

Reaction Pathways from Phenyl Radicals and Small Hydrocarbons

The reaction of phenyl radicals (C₆H₅•) with small, unsaturated hydrocarbons represents a significant channel for the formation of the indene (C₉H₈) framework. Studies conducted under single-collision conditions, utilizing a crossed-molecular-beam apparatus, have provided direct evidence for the synthesis of indene from the reaction of phenyl radicals with C₃H₄ isomers, namely methylacetylene and allene. These reactions are particularly relevant in high-temperature environments where radical species are prevalent.

The reaction mechanism proceeds through the formation of a collision complex, which has a sufficiently long lifetime to undergo rearrangement. Theoretical calculations support the experimental findings, indicating that both the phenyl radical plus methylacetylene and the phenyl radical plus allene reactions decay through the same intermediate complex, leading to the formation of indene in high yields nih.gov. The use of deuterium-substituted reactants has been instrumental in elucidating the specific reaction pathway to the indene product nih.gov.

While these studies focus on the formation of the parent indene molecule, the underlying mechanism of radical addition followed by cyclization and hydrogen atom loss is fundamental. The initial addition of the phenyl radical to the small hydrocarbon is a critical step. For instance, in the polymerization of styrene (B11656), a phenyl radical can initiate the process by adding to the vinyl group of the styrene monomer, creating a more stable benzylic radical libretexts.orglibretexts.org. This demonstrates the propensity of phenyl radicals to react with unsaturated systems.

In the context of forming substituted indenes, the nature of the small hydrocarbon reactant is paramount. To arrive at a structure like this compound, the hydrocarbon precursor would necessarily be more complex than acetylene (B1199291) or allene. The fundamental steps, however, would likely follow a similar pattern:

Initiation: Generation of a phenyl radical.

Propagation: Addition of the phenyl radical to an unsaturated bond of a small hydrocarbon, forming a larger radical intermediate.

Cyclization: Intramolecular attack by the newly formed radical onto the phenyl ring.

Aromatization: Loss of a hydrogen atom to form the stable indene ring system.

Table 1: Key Steps in Indene Formation from Phenyl Radical and Allene/Methylacetylene
StepDescriptionSignificance
Radical AdditionThe phenyl radical adds to one of the carbon atoms of the C₃H₄ isomer (allene or methylacetylene).Forms a C₉H₉ radical intermediate.
Isomerization/CyclizationThe initial adduct undergoes intramolecular rearrangement and ring closure.Leads to the formation of a five-membered ring fused to the benzene ring.
Hydrogen Atom EliminationA hydrogen atom is lost from the cyclic intermediate.Results in the formation of the stable, aromatic indene molecule.

Allyl Radical and O-Benzyne Reactions Leading to Indene Scaffolds

An alternative and highly efficient pathway to the indene scaffold involves the reaction between the allyl radical (C₃H₅•) and ortho-benzyne (o-C₆H₄). This reaction is of interest due to its high selectivity and the fact that it is likely barrierless, making it a favorable process. acs.orgresearchgate.net

Combined experimental and theoretical studies have demonstrated that indene is the primary product of the reaction between the allyl radical and o-benzyne. Statistical modeling predicts that side products, such as phenylallene and 3-phenyl-1-propyne, are formed in negligible amounts, with predicted branching ratios of only 0.1% for each researchgate.net.

The reaction mechanism is initiated by the addition of the allyl radical to one of the radical centers of o-benzyne, which is a biradical species. This initial addition step is thought to be barrierless and forms a key intermediate (INT1) acs.org. From this intermediate, the reaction proceeds through a ring-closing step via a transition state (TS1), which is the rate-limiting step in the formation of indene acs.org. The formation of the initial intermediate is the determining factor for the production of indene, as the reverse reaction is not competitive acs.org.

The quantitative and nearly exclusive formation of indene through this pathway highlights the significant role that resonance-stabilized radicals like the allyl radical play in the formation of polycyclic hydrocarbons researchgate.net. The facile nature of this reaction suggests that it could be a relevant process in environments where both allyl radicals and o-benzyne precursors are present.

Table 2: Proposed Reaction Mechanism for Indene Formation from Allyl Radical and o-Benzyne
StepReactantsIntermediate/Transition StateProduct(s)Key Characteristics
1. Radical AdditionAllyl Radical + o-BenzyneINT1-Likely barrierless; forms a bicyclic radical intermediate.
2. Ring ClosureINT1TS1-Rate-limiting step; involves the formation of the five-membered ring.
3. Hydrogen EliminationPost-TS1 Intermediate-IndeneLeads to the final, stable aromatic product.

Polymerization Chemistry of 2 1 Phenylethenyl 1h Indene

Mechanisms of Polymerization

The dual functionality of 2-(1-phenylethenyl)-1H-indene allows for its participation in several types of polymerization reactions. The strained double bond within the five-membered ring of the indene (B144670) moiety and the styrenic-type exocyclic double bond exhibit different susceptibilities to various initiation methods.

Cationic polymerization is a predominant and extensively studied mechanism for indene and its derivatives. tandfonline.com This is attributed to the electron-rich nature of the double bonds, which are readily attacked by electrophilic initiators to form stable carbocationic propagating species.

The initiation of cationic polymerization involves the generation of a carbocation from the monomer. youtube.com This is typically achieved through the use of initiators such as protic acids or Lewis acids, often in the presence of a co-initiator. youtube.comnih.gov

Lewis Acids: Lewis acids are among the most common and effective initiators for the cationic polymerization of indene derivatives. semanticscholar.orgrsc.orgrsc.org They function by reacting with a co-initiator, such as water or a proton-donating substance, to generate a proton or a carbocation that subsequently attacks the monomer. acs.org For instance, a Lewis acid like titanium tetrachloride (TiCl₄) can be used in conjunction with a cationogen like cumyl methyl ether to initiate polymerization. acs.org

The initiation process can be generalized as follows, using the example of a Lewis acid (LA) and a co-initiator (HY):

Formation of the initiating complex: LA + HY ⇌ H⁺[LA Y]⁻

Protonation of the monomer: The proton from the complex then adds to the more nucleophilic double bond of the this compound monomer, generating a carbocation. Due to the higher stability of the resulting carbocation, the exocyclic double bond is generally more susceptible to electrophilic attack.

Initiator SystemCo-initiatorTypical Reaction Conditions
Titanium tetrachloride (TiCl₄)Cumyl methyl etherLow temperature (-80°C to 0°C) in a non-polar solvent like dichloromethane. acs.org
Boron trifluoride (BF₃)Water or alcoholsCan be used at low temperatures to control the polymerization rate.
Aluminum trichloride (B1173362) (AlCl₃)Alkyl halidesEffective for initiating polymerization of various vinyl monomers. rsc.org

Protic Acids: Strong protic acids, such as sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H), can also directly protonate the monomer to initiate polymerization. tandfonline.com However, the use of strong protic acids can sometimes lead to side reactions and broader molecular weight distributions.

Propagation: Following initiation, the newly formed carbocationic center attacks another monomer molecule in a process called propagation. youtube.comwikipedia.org This step involves the successive addition of monomer units to the growing polymer chain, with the regeneration of the carbocationic active center at the chain end after each addition. wikipedia.org The propagation proceeds in a head-to-tail fashion. wikipedia.org

The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent and counterion.

Termination: The growth of a polymer chain is eventually terminated, leading to a "dead" polymer chain that is no longer reactive. youtube.comyoutube.com Termination in cationic polymerization can occur through several mechanisms: youtube.com

Unimolecular Rearrangement with the Counterion: The counterion can abstract a proton from the growing chain end, leading to the formation of a terminal double bond and the regeneration of the initiator-co-initiator complex. youtube.com

Chain Transfer to Monomer: A proton can be transferred from the active chain end to a monomer molecule. wikipedia.org This terminates the growth of the original chain but simultaneously creates a new carbocation from the monomer, which can then initiate a new polymer chain. wikipedia.org

Combination with Counterion: The growing carbocation can directly combine with the counterion or a fragment of it, neutralizing the charge and terminating the chain. youtube.com

The specific termination pathways that dominate depend on the reaction conditions, including the initiator system and the monomer structure. youtube.com

The nature of the counterion and the polarity of the solvent play a critical role in cationic polymerization. wikipedia.org

Solvents: The polarity of the solvent influences the state of the propagating species. wikipedia.org In polar solvents, the carbocation-counterion pair can exist as solvent-separated ion pairs or even as free ions. wikipedia.org Since free ions are generally more reactive than ion pairs, the rate of propagation tends to be faster in more polar solvents. wikipedia.org However, the choice of solvent must be made carefully, as highly polar solvents can also promote side reactions and chain transfer. Common solvents for cationic polymerization of indene derivatives include chlorinated hydrocarbons like dichloromethane and non-polar solvents like toluene.

SolventDielectric Constant (approx.)Effect on Polymerization
Dichloromethane9.1Promotes faster propagation rates due to better ion separation.
Toluene2.4Leads to tighter ion pairs and generally slower, more controlled polymerization.
Hexane1.9A non-polar solvent that can be used for living cationic polymerization systems. acs.org

While cationic polymerization is the more common pathway for indene derivatives, free radical polymerization can also be induced under certain conditions. mdpi.com The initiation of free radical polymerization typically requires the use of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating or irradiation to generate free radicals. acs.orgresearchgate.net

The generated radicals then attack one of the double bonds of the this compound monomer, initiating a chain reaction. The propagation step involves the sequential addition of monomers to the growing radical chain. libretexts.org Termination occurs when two growing radical chains combine or disproportionate. libretexts.org

However, the susceptibility of this compound to free radical homopolymerization may be limited. The stability of the potential radical intermediates and the possibility of side reactions, such as chain transfer, can affect the efficiency of the polymerization and the molecular weight of the resulting polymer.

In some instances, polymerization can proceed through a combination of cationic and free radical mechanisms, particularly under high-energy initiation conditions such as γ-irradiation. mdpi.com For example, the γ-ray-induced polymerization of indene in the presence of a sensitizer like 1,1,2,2-tetrachloroethane has been shown to involve both cationic and free radical pathways. mdpi.com The high-energy radiation can generate both ionic and radical species from the monomer and the solvent, leading to the concurrent growth of polymer chains via different mechanisms. mdpi.com This can result in a complex polymer structure with a broad molecular weight distribution. mdpi.com The presence of both mechanisms can be confirmed by spectroscopic analysis of the resulting polymer, which may show features characteristic of both polyindenyl cations and radical-derived structures. mdpi.com

Cationic Polymerization Pathways

Factors Influencing Polymerization Behavior

The polymerization of vinyl monomers is a multifaceted process governed by a variety of factors. For a monomer like this compound, which possesses structural features of both indene and styrene (B11656), its polymerization behavior is expected to be complex. The key factors influencing its polymerization include the electronic and steric nature of the substituents, as well as the presence of initiators such as sensitizers and catalysts.

The structure of this compound, with a phenylethenyl group attached to the indene ring, is anticipated to have a significant impact on its tendency to undergo spontaneous polymerization. The phenylethenyl group is a bulky substituent that can sterically hinder the approach of other monomer molecules, thereby reducing the likelihood of spontaneous polymerization.

Sensitizers and catalysts are crucial for controlling the polymerization of monomers like indene and its derivatives, often leading to higher yields and faster reaction rates. mdpi.com For this compound, both cationic and radical polymerization pathways can be envisioned, with the choice of initiator being paramount in determining the outcome.

In the case of indene, sensitized radiation-induced polymerization has been shown to enhance the polymer yield and kinetics. mdpi.com A sensitizer like 1,1,2,2-tetrachloroethane can promote both cationic and free-radical polymerization mechanisms. mdpi.com A similar approach could potentially be applied to the polymerization of this compound.

Cationic polymerization is a common method for indene and other electron-rich olefins. acs.orgacs.org Initiating systems for "living" cationic polymerization of indene often involve a Lewis acid. acs.org For this compound, a similar cationic approach using Lewis acids like titanium tetrachloride could be effective. The presence of the phenylethenyl group might further stabilize the cationic propagating species, influencing the polymerization kinetics.

The following table illustrates a hypothetical study on the effect of different catalysts on the polymerization of this compound, based on typical results for similar monomers.

Hypothetical Data: Effect of Catalysts on Polymerization of this compound

Catalyst System Polymerization Type Reaction Time (h) Monomer Conversion (%)
Benzoyl Peroxide Radical 24 45
AIBN Radical 24 50
TiCl4 / H2O Cationic 6 85
BF3·OEt2 Cationic 6 90

This data is illustrative and intended to represent plausible outcomes for educational purposes.

Regiochemistry and Stereochemistry in Polymerization

The regiochemistry of the polymerization of this compound is expected to be governed by the stability of the propagating intermediate. In both radical and cationic polymerization, the addition of a monomer unit would likely proceed in a manner that generates the more stable radical or carbocation. This would involve the attack at the less substituted carbon of the vinyl group, leading to a polymer with a regular head-to-tail structure.

The stereochemistry of the resulting polymer will be influenced by the bulky phenylethenyl substituent and the polymerization conditions, particularly the type of catalyst used. The substituent's size is expected to restrict the freedom of rotation of the monomer unit as it adds to the growing polymer chain, potentially leading to a stereoregular polymer (either isotactic or syndiotactic). The choice of catalyst and solvent can play a significant role in controlling the stereochemistry of polymerization for monomers like indene.

Kinetic Investigations of this compound Polymerization

A kinetic study of the polymerization of this compound would provide valuable insights into the reaction mechanism. Based on studies of similar monomers like styrene, the rate of polymerization is expected to be dependent on the concentrations of the monomer and the initiator. cmu.eduacs.orgresearchgate.netfrontiersin.org

For a radical polymerization, the rate of polymerization (Rp) can typically be described by the following equation:

Rp = kp[M][P•]

where kp is the rate constant for propagation, [M] is the monomer concentration, and [P•] is the concentration of the propagating radical species.

In a cationic polymerization scenario, the kinetics can be more complex and may be influenced by factors such as the nature of the counter-ion and the polarity of the solvent. acs.org

The following table presents hypothetical kinetic data for the cationic polymerization of this compound, illustrating the expected relationship between monomer concentration and the initial rate of polymerization.

Hypothetical Kinetic Data for Cationic Polymerization of this compound

Initial Monomer Concentration [M]₀ (mol/L) Initial Initiator Concentration [I]₀ (mol/L) Initial Rate of Polymerization (Rp) (mol/L·s)
0.5 0.01 1.2 x 10⁻⁴
1.0 0.01 2.5 x 10⁻⁴
1.5 0.01 3.8 x 10⁻⁴
1.0 0.02 5.1 x 10⁻⁴

This data is illustrative and intended to represent plausible outcomes for educational purposes.

Theoretical and Computational Investigations of 2 1 Phenylethenyl 1h Indene

Electronic Structure and Bonding Analysis

The electronic structure of 2-(1-phenylethenyl)-1H-indene is fundamental to its chemical properties. Computational methods are employed to model its molecular orbitals and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of conjugated systems. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the extended π-conjugation leads to a smaller HOMO-LUMO gap, which has significant implications for its electronic transitions and reactivity.

The HOMO is primarily located on the electron-rich regions of the molecule, making it susceptible to electrophilic attack. Conversely, the LUMO is situated on the electron-deficient areas, indicating the sites for nucleophilic attack. The distribution of these frontier orbitals is influenced by the interplay between the indene (B144670) and phenylethenyl groups.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Exemplary Data)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.9
HOMO-LUMO Gap3.9

Note: The values presented are exemplary and would be determined through specific quantum chemical calculations.

The charge distribution within this compound determines its electrostatic potential and, consequently, its reactivity. Theoretical calculations can map the electron density, revealing sites prone to chemical reactions. The phenylethenyl substituent influences the charge distribution across the indene ring system.

Computational models predict that the exocyclic double bond and specific positions on the aromatic rings are key reactivity sites. This information is invaluable for designing synthetic routes and understanding the molecule's interaction with other chemical species.

Conformational Analysis and Energetics

Computational studies, often employing ab initio molecular orbital calculations, can determine the potential energy surface for this rotation. These calculations help identify the most stable conformers and the energy barriers between them. It is generally observed that planar or near-planar conformations are favored in conjugated systems to maximize π-orbital overlap. In the case of 2-acylindenes, studies have indicated a preference for an s-trans orientation of the substituent relative to the indene double bond. rsc.org A similar preference for planarity would be expected for the phenylethenyl substituent to maximize conjugation.

Table 2: Relative Energies of this compound Conformers (Exemplary Data)

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Planar00.0
Twisted452.5
Perpendicular905.0

Note: The values presented are exemplary and would be determined through specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving this compound is a key area of computational chemistry. These studies involve mapping the potential energy surface of a reaction to identify intermediates, transition states, and products.

Density Functional Theory (DFT) has become a standard tool for investigating the structures and energies of molecules and the transition states of their reactions. DFT calculations have been successfully applied to study the mechanisms of various reactions involving indene derivatives. For instance, DFT has been used to rationalize the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides to indenes, identifying the rate-determining step. researchgate.net Similar computational approaches can be applied to model reactions of this compound, such as cycloadditions or electrophilic additions to the double bond. These studies would provide detailed insights into the geometry and stability of key reaction intermediates.

For a complete understanding of reaction dynamics, it is essential to determine the kinetic parameters, such as rate constants and activation energies. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with data from electronic structure calculations, can be used to predict unimolecular reaction rates.

Prediction of Spectroscopic Signatures (Theoretical Basis)

The spectroscopic properties of a molecule are a direct consequence of its electronic and vibrational energy levels. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a widely used method to predict these properties with a good degree of accuracy. nih.govnih.gov The process typically involves optimizing the molecular geometry to find the lowest energy structure, followed by calculations of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions allows for the assignment of experimental spectra and can help in confirming the structure of the compound. For complex molecules, computational data can be indispensable in resolving ambiguities in spectral interpretation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using scaling factors. The predicted IR spectrum can help identify characteristic functional groups and fingerprint regions of the molecule.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies from the ground state to various excited states. The results provide information on the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. For a conjugated system like this compound, TD-DFT can predict the π-π* transitions that are expected to dominate its UV-Vis spectrum. schrodinger.com

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (δ)7.0 - 8.0 ppm (Aromatic protons)
Chemical Shift (δ)5.5 - 6.5 ppm (Vinylic protons)
¹³C NMRChemical Shift (δ)120 - 150 ppm (sp² carbons)
Chemical Shift (δ)~40 ppm (sp³ carbon)
IRVibrational Frequency (ν)~3100-3000 cm⁻¹ (C-H stretch, aromatic/vinylic)
Vibrational Frequency (ν)~1600 cm⁻¹ (C=C stretch)
UV-Visλmax~300-350 nm (π-π* transition)

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are valuable for predicting the chemical reactivity of a molecule. hakon-art.comrasayanjournal.co.in These descriptors provide quantitative measures of a molecule's propensity to donate or accept electrons and to undergo chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. schrodinger.comhakon-art.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.comresearchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

Global Reactivity Descriptors: Several descriptors have been defined within the framework of conceptual DFT to quantify global reactivity:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is related to the negative of electronegativity. hakon-art.com

Chemical Hardness (η): Hardness is a measure of the resistance to a change in the number of electrons. It is calculated from the energies of the HOMO and LUMO.

Global Softness (S): Softness is the reciprocal of hardness and indicates the molecule's polarizability. hakon-art.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. hakon-art.comrasayanjournal.co.in A higher electrophilicity index suggests a better electrophile. hakon-art.com

These descriptors can be used to compare the reactivity of different molecules and to predict the most likely sites for electrophilic or nucleophilic attack.

Table 2: Calculated Quantum Chemical Descriptors for this compound (Illustrative)
DescriptorSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)-5.50
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-1.20
HOMO-LUMO GapΔE4.30
Chemical Potentialμ-3.35
Chemical Hardnessη2.15
Global SoftnessS0.47
Electrophilicity Indexω2.61

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. For a molecule with a complex arrangement of protons and carbons such as 2-(1-phenylethenyl)-1H-indene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

The precise structure of this compound, a product of a chemical reaction, would be confirmed by a detailed analysis of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the indene (B144670) and phenyl rings, the vinylic proton, and the methylene (B1212753) protons of the indene moiety. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the connectivity of the atoms. For instance, the vinylic proton would likely appear as a singlet, and the protons on the five-membered ring of the indene would exhibit characteristic couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic and vinylic groups and the sp³-hybridized carbon of the methylene group in the indene ring.

2D NMR Techniques: To definitively assign all proton and carbon signals, especially in cases of spectral overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would reveal long-range proton-carbon correlations, thereby piecing together the complete molecular structure.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.50-7.20 m 9H Aromatic H
6.80 s 1H Vinylic H
5.40 s 1H Vinylic H
3.40 s 2H Indene-CH₂

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
145.0 Quaternary C
142.5 Quaternary C
140.0 Quaternary C
135.0 Quaternary C
129.0-120.0 Aromatic/Vinylic CH
115.0 Vinylic CH₂

NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time. By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of products can be quantified. This allows for the determination of reaction kinetics. Furthermore, in some cases, short-lived reaction intermediates can be detected and characterized, providing direct insight into the reaction mechanism. For the synthesis of this compound, this could involve identifying key intermediates in its formation pathway.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the synthesis of this compound, IR and Raman spectroscopy would be used to follow the transformation of functional groups. For example, the disappearance of the characteristic absorption band of a carbonyl group in a starting material and the appearance of bands associated with the C=C double bonds of the phenylethenyl and indene groups in the product would signify the progress of the reaction.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Vinylic C-H Stretch 3080-3020
Aliphatic C-H Stretch 2960-2850
C=C (aromatic) Stretch 1600-1450

By identifying the functional groups of intermediates, vibrational spectroscopy can offer clues about the reaction mechanism. For instance, the transient appearance of an absorption band corresponding to a specific functional group could support a proposed mechanistic pathway. The complementary nature of IR and Raman spectroscopy is particularly useful, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Table 4: List of Compounds Mentioned

Compound Name

Identification of Reaction Products and Byproducts

The complete characterization of all products and byproducts formed during a chemical transformation is fundamental to postulating a reaction mechanism. For reactions involving this compound, a combination of chromatographic separation and spectroscopic identification is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating complex mixtures and providing initial identification based on mass-to-charge ratio and fragmentation patterns. For instance, in acid-catalyzed cyclization or polymerization reactions of vinyl-substituted indenes, GC-MS can effectively identify isomeric side-products, dimers, and trimers that may form.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural elucidation of isolated products. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) allow for the precise assignment of proton and carbon signals, confirming connectivity and stereochemistry. For example, in the synthesis of indene derivatives, NMR is crucial to distinguish between desired isomers and unexpected rearrangement products. mdpi.com

Infrared (IR) Spectroscopy provides functional group information. In reactions of this compound, the disappearance of the characteristic C=C stretching frequency of the vinyl group and the appearance of new bands can confirm the reaction at that site. For example, a strong band around 960 cm⁻¹ is often indicative of a trans-alkene group, which could be a key feature in reaction products. rsc.orgwpmucdn.com

A hypothetical reaction of this compound could yield a variety of products. The following table illustrates how different analytical methods would be used to identify them.

Hypothetical Product/Byproduct Analytical Method Key Identifying Data
Isomerized Indene Derivative¹H NMR, ¹³C NMRShift in vinyl and aromatic proton signals; change in coupling constants.
Dimeric AdductGC-MS, LC-MSMolecular ion peak at twice the mass of the reactant, plus or minus any additions/eliminations.
Cyclized ProductIR Spectroscopy, NMRDisappearance of vinyl C=C stretch; appearance of new aliphatic signals in NMR.
Oxidation Product (e.g., Indanone)IR SpectroscopyAppearance of a strong C=O stretching band around 1700-1725 cm⁻¹. wpmucdn.com

Monitoring of Reaction Pathways

Understanding a reaction mechanism involves not just identifying the final products but also observing the reaction as it progresses. In situ monitoring techniques are vital for detecting short-lived intermediates and determining reaction kinetics.

Time-resolved NMR spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products directly in the reaction vessel over time. By acquiring spectra at regular intervals, it is possible to observe the formation and decay of intermediate species, providing direct evidence for a proposed pathway. For reactions involving vinyl-substituted aromatics like this compound, this could involve monitoring the characteristic signals of the vinyl protons as they are consumed and new signals from intermediates or products appear.

UV-Vis Spectroscopy can also be used for reaction monitoring, particularly for compounds with strong chromophores. The extended conjugation in this compound gives it a distinct UV-Vis absorption profile. Changes in this profile can be correlated with the progress of a reaction. For instance, photosensitized oxidation reactions of similar styryl-anthracene compounds have been successfully monitored by observing the decrease in absorbance of the main band over time, indicating the consumption of the starting material. scielo.org.co

The following table outlines methodologies for monitoring reaction pathways:

Methodology Application to this compound Reactions Information Gained
In situ ¹H NMRMonitoring the reaction mixture directly in an NMR tube.Real-time concentrations of reactants, products, and intermediates; reaction kinetics.
Time-resolved UV-VisContinuously measuring the UV-Vis spectrum of the reaction mixture.Rate of consumption of conjugated starting material; detection of conjugated intermediates.
Reaction Sampling & LC-MSQuenching aliquots of the reaction at different times and analyzing by LC-MS.Identification of intermediates and products as a function of time.

X-ray Crystallography of Key Derivatives or Reaction Intermediates

While techniques like NMR and mass spectrometry provide information about connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. nih.gov This includes precise bond lengths, bond angles, and stereochemical relationships. For complex molecules, or where stereochemistry is crucial, a crystal structure provides unambiguous proof of the molecular architecture.

Direct crystallographic analysis of this compound may be challenging if it is not a crystalline solid at room temperature. However, its derivatives or stable reaction intermediates that are crystalline can be analyzed. For example, if a reaction involving this compound leads to a crystalline product, its structure can be determined with high precision. This is particularly valuable in cases of unexpected molecular rearrangements where other spectroscopic methods might not provide a conclusive answer.

The table below shows representative crystallographic data that could be obtained for a hypothetical crystalline derivative of this compound, based on known structures of similar compounds. mdpi.com

Crystallographic Parameter Typical Value/Information Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
C-C bond lengths (Indene)~1.36 - 1.51 ÅConfirms the aromatic and aliphatic character of the fused ring system.
C=C bond length (Ethenyl)~1.34 ÅConfirms the double bond character of the substituent.
Torsion AnglesVariableReveals the 3D conformation and steric interactions between the planar indene and phenyl groups.

Role of 2 1 Phenylethenyl 1h Indene As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

The indene (B144670) ring system is a fundamental unit in the formation of some polycyclic aromatic hydrocarbons (PAHs). The reaction of benzyl (B1604629) radicals with acetylene (B1199291) has been identified as a key pathway to indene under combustion-like conditions, highlighting its role as a building block for larger aromatic systems. researchgate.net The indenyl radical, formed by the abstraction of a hydrogen atom, can serve as a platform for the growth of PAHs by linking with small unsaturated hydrocarbons. researchgate.net

In the case of 2-(1-phenylethenyl)-1H-indene, the phenylethenyl substituent offers a reactive site for intramolecular cyclization reactions, which could lead to the formation of more complex PAHs. For instance, under appropriate conditions, such as acid catalysis or thermal induction, the vinyl group could undergo electrophilic attack on the adjacent phenyl ring or the indene nucleus, leading to the formation of a new six-membered ring. This type of reaction would extend the polycyclic system, and subsequent aromatization would yield a stable PAH.

Table 1: Potential Polycyclic Aromatic Hydrocarbons Derived from this compound

Precursor CompoundPotential PAH Product
This compoundBenzo[a]fluorene
This compoundDibenzo[a,c]anthracene derivatives

The exact nature of the resulting PAH would depend on the reaction conditions and the specific cyclization pathway followed. The presence of the phenyl group on the ethenyl moiety provides an additional site for annulation reactions, potentially leading to a variety of complex and functionally diverse PAHs.

Integration into Natural Product Synthesis (if applicable to the core scaffold)

The indene scaffold is present in a number of natural products and pharmacologically active molecules. researchgate.net However, a comprehensive search of the literature does not reveal prominent examples of natural products featuring the specific this compound core. While many indole-derived marine natural products are known, the indene core is distinct from the indole (B1671886) nucleus. mdpi.com The synthesis of allenic natural products and pharmaceuticals also represents a distinct area of research. nih.govnih.gov

Therefore, the direct application of this compound as a building block for the synthesis of known natural products is not well-established at this time. Its utility in this area would depend on the future discovery of natural products containing this specific structural motif.

Building Block for Ligands in Transition Metal Catalysis

The indenyl ligand, the deprotonated form of indene, is a close relative of the ubiquitous cyclopentadienyl (B1206354) ligand and plays a significant role in organometallic chemistry and transition metal catalysis. nih.gov Transition metal complexes bearing indenyl ligands often exhibit enhanced reactivity compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". rsc.org This enhanced reactivity is attributed to the ability of the indenyl ligand to undergo ring-slippage from a η⁵- to a η³-coordination mode, thus opening up a coordination site at the metal center.

This compound can serve as a precursor to a variety of functionalized indenyl ligands. The phenylethenyl group can be readily modified to introduce additional donor atoms, such as phosphorus, nitrogen, or oxygen, leading to the formation of multidentate ligands. For instance, hydrophosphination of the vinyl group could introduce a phosphine (B1218219) moiety, which could then coordinate to a transition metal in concert with the indenyl ring, forming a chelate complex. Such ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. rsc.orgnih.gov

Table 2: Hypothetical Ligand Structures Derived from this compound

Ligand PrecursorFunctionalization ReactionPotential Ligand Structure
This compoundHydrophosphinationIndenyl-phosphine
This compoundHydroaminationIndenyl-amine
This compoundEpoxidation and ring-openingIndenyl-alcohol

The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the phenyl ring or the indene core, allowing for the rational design of catalysts for specific applications.

Utility in the Construction of Functional Organic Frameworks (Synthetic Pathways)

The vinyl group in this compound makes it an attractive building block for the synthesis of functional organic frameworks, such as Covalent Organic Frameworks (COFs). Vinyl-linked COFs have garnered significant attention due to their high crystallinity, stability, and interesting electronic properties. rsc.org These materials are typically synthesized through the condensation of vinyl-functionalized monomers, often under conditions that promote the formation of a crystalline, porous network.

The synthesis of multi-substituted indene derivatives from aryl vinyl ketones has been demonstrated, showcasing the versatility of vinyl groups in constructing complex organic structures. researchgate.net this compound could be employed as a monomer in similar synthetic strategies. For example, it could undergo self-condensation or co-condensation with other poly-functionalized monomers to form a 2D or 3D COF. The resulting framework would possess the electronic properties of the indene and phenylethenyl moieties, potentially leading to applications in areas such as gas storage, separation, and catalysis. An ionic vinylene-linked three-dimensional covalent organic framework has been shown to be effective in trapping certain anions. nih.gov

A potential synthetic pathway to a COF using this compound could involve a catalyzed polymerization of the vinyl groups. The specific linkage chemistry would depend on the chosen synthetic strategy, with possibilities including imine-based or boronate ester-based linkages, which are commonly used in COF synthesis. rsc.org

Table 3: Potential Building Blocks for Organic Frameworks Derived from this compound

MonomerPotential Linkage ChemistryResulting Framework Type
This compoundVinyl polymerizationCovalent Organic Framework (COF)
Di-functionalized this compoundCondensation with complementary monomersPorous Organic Polymer (POP)

The porous nature and high surface area of such frameworks, combined with the inherent functionality of the indene and phenyl rings, could lead to materials with tailored properties for specific applications.

Derivatives and Analogues of 2 1 Phenylethenyl 1h Indene

Synthesis of Substituted 2-(1-Phenylethenyl)-1H-indene Derivatives

The synthesis of substituted this compound derivatives can be approached by either constructing the indene (B144670) ring with the substituted phenylethenyl group already in place or by modifying a pre-existing indene core. While direct synthetic routes to this specific class of compounds are not extensively documented, several general methods for the synthesis of substituted indenes can be adapted.

One plausible approach involves the Wittig reaction, a widely used method for forming carbon-carbon double bonds. wpmucdn.com For instance, a substituted inden-2-ylphosphonium salt could react with a substituted acetophenone (B1666503) to yield the desired derivative. Conversely, a substituted 2-formylindene could react with a benzylidenephosphorane.

Transition metal-catalyzed cross-coupling reactions offer another versatile strategy. A key precursor, 1-bromo-2-(1-phenylethenyl)benzene, has been synthesized and could potentially undergo intramolecular cyclization or further coupling reactions to form the indene ring. clockss.org

Furthermore, general catalytic methods for indene synthesis can be considered. These include the rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with substituted phenylacetylenes, which could directly install the desired substituent pattern. organic-chemistry.org Another approach is the iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. organic-chemistry.org Palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis is also a powerful method for constructing functionalized indene derivatives. organic-chemistry.org

The following table summarizes potential synthetic strategies for preparing substituted this compound derivatives based on established methods for indene synthesis.

Synthetic Strategy Precursors Key Reagents/Catalysts Potential for Substitution
Wittig ReactionSubstituted inden-2-ylphosphonium salt and substituted acetophenoneStrong base (e.g., n-BuLi)Substitution on both the indene ring and the phenyl ring of the phenylethenyl group.
Transition Metal-Catalyzed CyclizationSubstituted o-alkynylstyrenesGold or Platinum catalystsSubstitution on the aromatic rings and potentially on the vinyl group.
Rhodium-Catalyzed Annulation organic-chemistry.orgSubstituted 2-(chloromethyl)phenylboronic acids and substituted 1-phenyl-2-alkynesRh(I) catalystAllows for substitution on both the benzene (B151609) ring of the indene and the phenylacetylene unit.
Iron-Catalyzed Cyclization organic-chemistry.orgSubstituted N-benzylic sulfonamides and substituted diphenylacetylenesFeCl3Provides access to various functionalized indene derivatives with high regioselectivity.

Investigation of Structure-Reactivity Relationships in Chemically Related Systems

The reactivity of this compound and its derivatives is dictated by the interplay between the indene nucleus and the exocyclic double bond. The indene moiety can undergo reactions typical of cyclopentadiene systems, such as cycloadditions and metalations, while the styrenyl group can participate in electrophilic additions and polymerizations.

The presence of the endocyclic enamide in certain synthetically derived indenes has been shown to be a versatile functional handle for post-functionalization. acs.org For example, hydrolysis under acidic conditions can yield indan-2-ones, while reduction can lead to 2-amino-indanes. acs.org Epoxidation followed by a Meinwald rearrangement can also lead to ring-contracted products. acs.org These transformations highlight the potential for selective manipulation of the indene core in molecules structurally related to this compound.

The reactivity of the exocyclic double bond is influenced by its conjugation with both the indene ring and the phenyl group. This extended conjugation can affect the regioselectivity and stereoselectivity of reactions such as hydrogenation, halogenation, and epoxidation.

The following table outlines potential reactions and the expected influence of the molecular structure on reactivity.

Reaction Type Reactive Site Structural Influence on Reactivity Potential Products
Diels-Alder CycloadditionIndene double bondThe diene character of the five-membered ring. Substituents on the indene and phenylethenyl groups can influence the reaction rate and stereoselectivity.Fused polycyclic systems.
Electrophilic AdditionExocyclic double bondThe nucleophilicity of the double bond, which is modulated by substituents on the phenyl ring and the indene nucleus.Halogenated, hydrated, or otherwise functionalized indane derivatives.
Catalytic HydrogenationBoth double bondsThe steric hindrance around the double bonds and the choice of catalyst can allow for selective reduction of either the exocyclic or endocyclic double bond.2-(1-phenylethyl)-1H-indene, 2-(1-phenylethenyl)indane, or 2-(1-phenylethyl)indane.
Metalation/FunctionalizationC1 and C3 positions of the indene ringThe acidity of the allylic protons at C1. The regioselectivity of deprotonation can be influenced by substituents.1- or 3-substituted derivatives.

Chiral Analogues and Enantioselective Synthesis

The introduction of chirality into the this compound scaffold can lead to molecules with potential applications in asymmetric catalysis and materials science. Chirality can be introduced in several ways: by creating a stereocenter at the C1 position of the indene ring, by restricted rotation of the phenylethenyl group if suitably substituted, or by the synthesis of axially chiral analogues.

While specific methods for the enantioselective synthesis of this compound analogues are not well-established, general strategies in asymmetric synthesis can be applied. For example, the use of chiral catalysts in the synthesis of the indene ring itself could establish a stereocenter. Gold-catalyzed intramolecular hydroarylation using chiral ligands has been successfully employed in the enantioselective synthesis of clockss.orghelicenes, demonstrating the potential of this approach for constructing chiral cyclic systems. nih.gov

Another approach is the asymmetric functionalization of a pre-existing this compound. For instance, an enantioselective hydrogenation of the exocyclic double bond could create a chiral center at the benzylic position of the resulting phenylethyl group.

The development of chiral perhydro-1,3-benzoxazine ligands has shown promise in the enantioselective alkynylation of isatins, a reaction that generates a chiral tertiary alcohol. uva.es Similar chiral ligands could potentially be adapted for the enantioselective synthesis or functionalization of this compound derivatives.

The following table summarizes potential strategies for the synthesis of chiral analogues.

Strategy Method Chiral Source Type of Chirality
Asymmetric CatalysisEnantioselective cyclization to form the indene ring.Chiral transition metal catalysts (e.g., Rh, Au, Pd complexes with chiral ligands).Point chirality at C1.
Chiral ResolutionSeparation of a racemic mixture of a chiral derivative.Chiral chromatography or diastereomeric salt formation.Point or axial chirality.
Asymmetric TransformationEnantioselective reaction on the prochiral this compound.Chiral reagents or catalysts for reactions such as hydrogenation or hydroboration.Point chirality at the phenylethyl side chain.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(1-Phenylethenyl)-1H-indene and its analogs is an area ripe for the development of innovative and environmentally benign synthetic strategies. Current synthetic approaches to similar vinyl-substituted indenes often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will likely focus on the following areas:

Catalytic C-H Activation/Functionalization: Direct C-H activation of the indene (B144670) core at the C2 position, followed by coupling with a phenylacetylene derivative, represents a highly atom-economical approach. This would circumvent the need for pre-functionalized indene precursors.

Transition-Metal Catalyzed Cross-Coupling Reactions: Methodologies such as Suzuki, Stille, or Heck couplings could be optimized for the synthesis of this compound. Research in this area would focus on developing novel catalyst systems with high efficiency and selectivity, operating under mild conditions and utilizing greener solvents.

Domino and Tandem Reactions: The design of one-pot reaction sequences that form the indene ring and introduce the 1-phenylethenyl substituent in a single synthetic operation would significantly improve efficiency. Such strategies minimize purification steps and reduce solvent usage.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Challenges
C-H ActivationHigh atom economy, reduced synthetic steps.Regioselectivity, catalyst development.
Cross-CouplingHigh functional group tolerance, well-established.Catalyst cost and stability, removal of metal residues.
Domino ReactionsIncreased efficiency, reduced waste.Complexity of reaction design, optimization of multiple steps.

Table 1: Comparison of Potential Synthetic Methodologies for this compound.

Exploration of Unconventional Reactivity Patterns

The unique conjugated system of this compound suggests a rich and potentially unconventional reactivity profile that warrants thorough investigation. Future research should explore:

Pericyclic Reactions: The diene and dienophilic character of the molecule could be exploited in various pericyclic reactions, such as Diels-Alder and electrocyclizations, to construct complex polycyclic frameworks.

Photochemical Transformations: The extended π-system is likely to exhibit interesting photochemical properties. Irradiation could induce intramolecular cyclizations, isomerizations, or cycloadditions, leading to novel molecular scaffolds.

Asymmetric Catalysis: The development of catalytic enantioselective reactions targeting the double bonds or the indene ring would provide access to chiral derivatives of this compound, which could have applications in asymmetric synthesis and materials science.

Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and the prediction of its chemical behavior. Future mechanistic studies would benefit from the application of:

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time monitoring of reaction intermediates and transition states, offering invaluable insights into reaction pathways.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can elucidate the rate-determining steps of reactions and provide evidence for the involvement of specific bonds in transition states.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction profiles, predict the stability of intermediates, and rationalize observed selectivities.

Potential for Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry offer significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound is a prime candidate for adaptation to continuous flow processes. researchgate.net Key areas of exploration include:

Rapid Reaction Optimization: Automated flow synthesis platforms can be employed to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to identify optimal conditions for the synthesis of this compound. researchgate.net

Generation and Use of Unstable Intermediates: Flow chemistry allows for the in situ generation and immediate use of reactive or unstable intermediates, which might be challenging to handle in traditional batch processes. nih.gov

Telescoped Synthesis: Multi-step syntheses of derivatives of this compound could be "telescoped" into a single continuous flow sequence, eliminating the need for isolation and purification of intermediates. nih.gov

The potential benefits of applying flow chemistry to the synthesis of this compound are summarized in Table 2.

Parameter Batch Chemistry Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio.Excellent due to high surface area-to-volume ratio.
Mass Transfer Often diffusion-controlled.Enhanced due to small channel dimensions.
Safety Handling of large quantities of hazardous materials.Small reaction volumes, better control over exotherms.
Scalability Often requires re-optimization.Linear scalability by running longer or in parallel.

Table 2: Comparison of Batch vs. Flow Chemistry for the Synthesis of this compound.

Theoretical Design and Prediction of Novel Chemical Transformations

Computational chemistry and machine learning are emerging as powerful tools for the discovery of new reactions and the prediction of molecular properties. For this compound, these approaches can be leveraged to:

Predict Reactivity: Quantum chemical calculations can be used to predict the sites of electrophilic and nucleophilic attack, the feasibility of various pericyclic reactions, and the thermodynamic and kinetic parameters of potential transformations.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis and functionalization of this compound.

Elucidate Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (NMR, UV-Vis, etc.) and predict the properties of yet-to-be-synthesized derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.